The synthesis of acefylline piperazine typically follows a multi-step process that begins with the modification of theophylline. One common method involves the reaction of theophylline with acetic acid to produce theophylline acetic acid, which serves as an intermediate in forming acefylline piperazine .
Acefylline piperazine has a complex molecular structure characterized by its xanthine core modified by a piperazine ring. The molecular formula is represented as with a molecular weight of approximately 280.30 g/mol .
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to elucidate structural details and confirm successful synthesis.
Acefylline piperazine participates in various chemical reactions that underscore its versatility as a pharmaceutical agent:
These reactions are critical in developing derivatives with improved pharmacological profiles.
The mechanism of action of acefylline piperazine primarily revolves around its role as an adenosine receptor antagonist. By blocking adenosine receptors, it inhibits pathways that lead to bronchoconstriction, thereby facilitating bronchodilation. This mechanism is particularly beneficial in treating asthma and other obstructive airway diseases .
Additionally, studies have indicated that acefylline piperazine may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Molecular docking studies suggest strong binding affinities to specific targets within cancer pathways, highlighting its potential as an anticancer agent .
Acefylline piperazine exhibits several notable physical and chemical properties:
Analyses such as thermogravimetric analysis (TGA) provide insights into thermal stability, while UV-Vis spectroscopy helps understand its optical properties .
Acefylline piperazine has several applications in scientific research and medicine:
Acefylline piperazine is a molecular complex formed between acefylline (theophylline-7-acetic acid) and piperazine in a 2:1 stoichiometric ratio. The primary structure comprises two acefylline units—each featuring a xanthine core (1,3-dimethylpurine-2,6-dione) with an acetic acid moiety at the N7 position—linked via ionic or hydrogen-bonding interactions to a central piperazine molecule (C₄H₁₀N₂). The molecular formula of the complex is C₂₂H₃₀N₁₀O₈, with a monoisotopic mass of 562.2248 g/mol [5] [8].
Stereochemical dynamics are dominated by the piperazine ring's conformational behavior. NMR studies reveal restricted rotation around the amide bonds in acylated piperazines, leading to distinct conformers at room temperature. Additionally, the piperazine adopts a chair-boat equilibrium with an energy barrier (ΔG‡) of 56–80 kJ·mol⁻¹ for ring inversion. Substituents like aryl groups lower this barrier by stabilizing transition states, while acyl groups introduce rotational hindrance due to partial double-bond character in C–N bonds [2]. X-ray diffraction (XRD) analyses confirm solid-state crystal packing stabilized by intermolecular hydrogen bonds between the piperazine nitrogens and the carboxylic groups of acefylline [2].
Key Physicochemical Properties
Table 1: Experimental and calculated physicochemical parameters of acefylline piperazine
Property | Value | Unit | Method/Source |
---|---|---|---|
logP | -1.482 | - | Crippen Calculated [4] |
Water Solubility | 14.7 | mg/mL | ALOGPS Prediction [6] |
log10WS | -3.82 | - | Crippen Calculated [4] |
McVol | 157.850 | mL/mol | McGowan Calculated [4] |
Melting Point | >300 (dec.) | °C | Experimental [5] |
Shelf Life | >2 years | - | Dry, 0–4°C (short-term); -20°C (long-term) [5] |
The compound exhibits poor lipophilicity (logP = -1.482), aligning with its moderate water solubility (14.7 mg/mL). Stability assessments indicate robustness under dry, dark conditions at 0–4°C for weeks or -20°C for years. Crystallography reveals a monoclinic lattice with acefylline molecules oriented perpendicular to the piperazine plane. Hydrogen-bonding networks between piperazine N–H and carboxylate O atoms dominate the supramolecular architecture, enhancing thermal stability [2] [5].
Structural and Therapeutic Differentiation
Table 2: Structural comparison of acefylline piperazine with key xanthine derivatives
Compound | Core Structure | Substituent | Therapeutic Advantages |
---|---|---|---|
Acefylline piperazine | Theophylline-7-acetic acid + piperazine | Acetic acid, piperazine salt | Lower gastric irritation; enhanced solubility [3] [5] |
Theophylline | 1,3-Dimethylxanthine | H at N7 | Narrow therapeutic index; cardiovascular side effects [3] |
Acebrophylline | Acefylline + ambroxol | Ambroxol moiety | Dual bronchodilation + mucolytic action [3] |
Acefylline piperazine diverges from theophylline by replacing the H atom at N7 with an acetic acid group, which is subsequently complexed with piperazine. This modification reduces gastric toxicity by eliminating direct mucosal irritation and improves solubility. Clinically, acefylline derivatives show comparable bronchodilation to theophylline in COPD patients but with fewer cardiovascular side effects (e.g., tachycardia) due to lower adenosine receptor affinity [3].
Hybrid Derivatives in Drug Design
Recent studies conjugate acefylline with natural products (e.g., eugenol, isatin) to yield multi-target hybrids. For example:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra in DMSO-d₆ exhibit characteristic signals:
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)
Table 3: Spectroscopic fingerprints for acefylline piperazine identification
Technique | Key Parameters | Signature Data |
---|---|---|
¹H NMR | 400 MHz, DMSO-d₆ | δ 5.25 (s, 4H, CH₂), 3.35 (s, 12H, N–CH₃) |
¹³C NMR | 100 MHz, DMSO-d₆ | δ 168.2 (COOH), 154.1 (C2=O), 47.5 (CH₂) |
HRMS | ESI+, TOF analyzer | m/z 563.2321 [M+H]⁺ (Δ 1.2 ppm) |
HPLC | C18, methanol:water (70:30), 272 nm | tᵣ = 6.8 min; RI = 1000 [8] |
Appendix: Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7